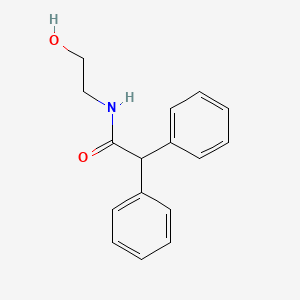

N-(2-hydroxyethyl)-2,2-diphenylacetamide

Description

Contextualization within the Broader Field of Diphenylacetamide Chemistry

The diphenylacetamide scaffold is a core structure in a variety of organic compounds. These molecules are characterized by an acetamide (B32628) group where the alpha-carbon is attached to two phenyl rings. This structural feature imparts significant steric bulk and lipophilicity, which can influence the molecule's interaction with biological targets.

Research into diphenylacetamide derivatives has revealed a range of biological activities. For instance, various N-substituted diphenylacetamides have been synthesized and investigated for their potential as anticonvulsant agents. researchgate.net The synthesis of these compounds often starts from diphenylamine (B1679370), which undergoes chloroacetylation to form 2-chloro-N,N-diphenylacetamide. researchgate.netnih.gov This intermediate can then be reacted with various amines to generate a library of derivatives. researchgate.net

Furthermore, derivatives of diphenylamine, a precursor to many diphenylacetamides, have been explored for their antimicrobial and antifungal properties. nih.govresearchgate.netnih.gov Studies have shown that the introduction of different functional groups to the diphenylamine or diphenylacetamide framework can significantly modulate their biological efficacy. nih.govresearchgate.net For example, the presence of electron-releasing groups like hydroxyl or methoxy (B1213986) moieties has been associated with enhanced antibacterial activity in some diphenylamine derivatives. nih.gov

The general synthetic route to N-substituted diphenylacetamides often involves the reaction of diphenylamine with chloroacetyl chloride. researchgate.net This versatility in synthesis allows for the creation of a wide array of derivatives with tailored properties.

Table 1: Examples of Diphenylacetamide Derivatives and their Studied Applications

| Derivative Name | Starting Material | Investigated Application | Reference |

| N(1)-substituted-N(2),N(2)-diphenyl oxalamides | Diphenylamine | Anticonvulsant | researchgate.net |

| 2-substituted amino-N,N-diphenylacetamides | Diphenylamine | Anticonvulsant | researchgate.net |

| 2-hydrazinyl-N,N-diphenyl acetamide derivatives | Diphenylamine | Antimicrobial, Antifungal | researchgate.netnih.gov |

Significance of the 2-Hydroxyethyl Moiety in Synthetic Chemistry and Bioactive Scaffolds

The 2-hydroxyethyl group (-CH2CH2OH) is a small, yet highly significant, functional group in synthetic and medicinal chemistry. Its presence can dramatically alter the physicochemical properties of a molecule. The primary hydroxyl group is a hydrogen bond donor and acceptor, which can enhance water solubility and facilitate interactions with biological macromolecules. cymitquimica.comsci-hub.box

This moiety is a common building block in the synthesis of a wide range of compounds. For example, 2-hydroxyethyl methacrylate (B99206) is a key monomer in the production of hydrogels used for drug delivery and tissue engineering. nih.gov The hydroxyl group provides a site for further chemical modification, such as esterification or etherification, allowing for the attachment of other functional units. cymitquimica.com

In the context of bioactive molecules, the 2-hydroxyethyl group is found in numerous pharmaceuticals and biologically active compounds. researchgate.net For instance, the 2-hydroxyethylammonium fragment is a component of physiologically important substances like choline (B1196258) and acetylcholine. researchgate.net The introduction of a 2-hydroxyethyl group can influence a molecule's pharmacokinetic profile, potentially improving its absorption and distribution. The ability of this group to form hydrogen bonds is often crucial for the binding of a ligand to its target protein. sci-hub.box

Table 2: Properties and Roles of the 2-Hydroxyethyl Moiety

| Property | Significance | Example Application Area | Reference |

| Hydrogen Bonding | Enhances solubility and target binding | Medicinal Chemistry | cymitquimica.comsci-hub.box |

| Reactivity | Site for further chemical modification | Polymer Synthesis | cymitquimica.comnih.gov |

| Biocompatibility | Component of endogenous molecules | Bioactive Compounds | researchgate.net |

Historical Trajectory and Evolution of Research on Related N-Substituted Acetamides

The study of N-substituted acetamides has a long history, with early research dating back to the mid-20th century. acs.orgacs.org These compounds have been a cornerstone in the development of synthetic organic chemistry and medicinal chemistry. The amide bond itself is one of the most fundamental functional groups in biological systems, forming the backbone of proteins.

Initially, research focused on the synthesis and fundamental properties of simple N-substituted acetamides. acs.org Over time, the focus shifted towards the design and synthesis of more complex derivatives with specific biological activities. The acetamide moiety has been incorporated into a vast number of drug candidates due to its metabolic stability and ability to participate in hydrogen bonding. archivepp.com

The development of new synthetic methodologies has greatly advanced the field. Modern catalytic methods now allow for the efficient and selective synthesis of N-substituted amides from a variety of starting materials, including nitriles and amines. researchgate.net In medicinal chemistry, N-acetamide substituted pyrazolopyrimidines have been investigated as ligands for the translocator protein (TSPO), which is a target for imaging and therapy in cancer. nih.gov This highlights the ongoing importance of the N-substituted acetamide scaffold in the development of new therapeutic agents. archivepp.comnih.gov The versatility of the acetamide group allows for fine-tuning of a molecule's properties by varying the substituents on the nitrogen atom. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-12-11-17-16(19)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCFJJLFJDBEAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to N 2 Hydroxyethyl 2,2 Diphenylacetamide

Conventional Synthetic Routes and Optimization

Conventional methods for synthesizing N-(2-hydroxyethyl)-2,2-diphenylacetamide are typically based on fundamental organic transformations, including amidation and N-alkylation. These routes have been extensively studied and optimized to improve yields and simplify purification processes.

Amidation Reactions Employing 2-Aminoethanol and Diphenylacetic Acid Derivatives

The most direct and common approach to this compound is the formation of an amide bond between a diphenylacetic acid moiety and 2-aminoethanol. This can be accomplished in several ways.

One method is the direct condensation of diphenylacetic acid with 2-aminoethanol. This reaction typically requires high temperatures to drive off the water molecule formed as a byproduct. To facilitate this transformation under milder conditions, coupling agents or catalysts are often employed. While direct amidation is attractive from an atom economy perspective, it can be challenging due to the need to overcome the acid-base reaction between the carboxylic acid and the amine. nih.gov

A more reactive and frequently used alternative involves the activation of diphenylacetic acid. A common strategy is the conversion of diphenylacetic acid to its more electrophilic acyl chloride derivative, diphenylacetyl chloride . This can be achieved by reacting diphenylacetic acid with reagents like thionyl chloride or phosphorus pentachloride. orgsyn.org The resulting diphenylacetyl chloride is then reacted with 2-aminoethanol, usually in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct, to afford the desired amide. This two-step process is generally efficient and provides good yields of the final product.

The reaction of 2-aminoethanol with diphenylketene, which can be generated from diphenylacetyl chloride, also represents a potential route to the target amide.

Table 1: Comparison of Amidation Methods

| Method | Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Amidation | Diphenylacetic acid, 2-Aminoethanol | High temperature or catalyst | High atom economy, one step | Harsh conditions, potential for side reactions |

| Acyl Chloride Method | Diphenylacetyl chloride, 2-Aminoethanol | Base, anhydrous solvent | High reactivity, good yields, milder conditions | Two steps, generates waste byproducts |

N-Alkylation Strategies Involving 2,2-Diphenylacetamide (B1584570) Precursors

An alternative synthetic strategy involves forming the C-N bond at the nitrogen atom of a pre-existing amide. In this approach, 2,2-diphenylacetamide serves as the precursor, which is then N-alkylated with a suitable two-carbon electrophile containing a hydroxyl group or a protected hydroxyl group.

A common alkylating agent for this purpose would be 2-haloethanols, such as 2-bromoethanol (B42945) or 2-chloroethanol. The reaction is typically carried out in the presence of a base to deprotonate the amide nitrogen, making it nucleophilic enough to attack the alkyl halide. The choice of base and solvent is crucial for the success of this reaction, with systems like potassium carbonate in an appropriate solvent being a viable option. researchgate.net

Modern catalytic methods have also been developed for the N-alkylation of amides using alcohols directly, which is a more atom-economical and environmentally friendly approach. nih.govresearchgate.net These "borrowing hydrogen" or "hydrogen auto-transfer" methodologies often employ transition metal catalysts, such as those based on ruthenium or cobalt, to facilitate the reaction between an amide and an alcohol, producing water as the only byproduct. nih.govnih.gov In the context of synthesizing this compound, this would involve the direct coupling of 2,2-diphenylacetamide with ethylene (B1197577) glycol, although selectivity could be a challenge.

Multistep Synthetic Sequences for Structural Elaboration

The synthesis of this compound can be embedded within a larger, multistep sequence, particularly when starting from more basic precursors. A logical sequence begins with the synthesis of the key intermediate, diphenylacetic acid . This can be prepared through various methods, such as the condensation of glyoxylic acid with benzene (B151609) or the hydrolysis of its corresponding esters or nitriles. chemicalbook.com

A representative multistep synthesis would proceed as follows:

Synthesis of Diphenylacetic Acid: For example, via the reaction of glyoxylic acid with an aromatic compound catalyzed by a solid acid. chemicalbook.com

Activation of Diphenylacetic Acid: Conversion to diphenylacetyl chloride using a chlorinating agent like thionyl chloride to increase its reactivity. orgsyn.org

Amidation: Reaction of the activated diphenylacetyl chloride with 2-aminoethanol in the presence of a suitable base to form the final product, this compound.

This sequential approach allows for the purification of intermediates at each stage, potentially leading to a higher purity final product.

Advanced and Green Chemistry Methodologies in Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for amide synthesis. These advanced methodologies aim to reduce waste, minimize energy consumption, and avoid the use of hazardous reagents.

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. nih.govrsc.org

The direct amidation of carboxylic acids and amines is a reaction that benefits significantly from microwave assistance. nih.govnih.gov The synthesis of this compound from diphenylacetic acid and 2-aminoethanol can be performed under solvent-free conditions, sometimes with a catalytic amount of a substance like ceric ammonium (B1175870) nitrate, in a microwave reactor. nih.govresearchgate.net This approach is highly efficient, rapid, and environmentally friendly as it can eliminate the need for solvents and coupling reagents. nih.govnih.gov The high temperatures reached quickly under microwave irradiation can effectively drive the dehydration process required for amide bond formation. researchgate.net

Table 2: Microwave-Assisted Amidation

| Feature | Description |

|---|---|

| Principle | Use of microwave energy for rapid and uniform heating of reactants. |

| Advantages | Reduced reaction times, improved yields, potential for solvent-free reactions, enhanced energy efficiency. nih.govrsc.org |

| Application | Direct coupling of diphenylacetic acid and 2-aminoethanol. nih.govresearchgate.net |

| Catalysts | Can be performed with or without a catalyst; minute quantities of catalysts like CAN have been shown to be effective. nih.gov |

Chemo- and Regioselective Functionalization Approaches

The synthesis of this compound involves molecules with multiple reactive sites, making chemo- and regioselectivity important considerations.

In the amidation of diphenylacetic acid with 2-aminoethanol, the primary amine is significantly more nucleophilic than the hydroxyl group, leading to a highly chemoselective reaction at the nitrogen atom to form the desired amide rather than an ester. However, when considering N-alkylation of an amide, regioselectivity becomes a key challenge. Amides can exist as resonance structures and can undergo alkylation at either the nitrogen or the oxygen atom. acs.org While N-alkylation is typically desired, O-alkylation to form an imidate can be a competing side reaction. acs.org The development of protocols that ensure regioselective N-alkylation is therefore crucial. acs.org

Furthermore, chemoselectivity is critical when performing reactions on substrates containing multiple functional groups. For instance, synthetic methods have been developed for the direct amination of amides that are chemoselective even in the presence of other carbonyl groups like esters or ketones. nih.govacs.org This principle is important in multistep syntheses where protecting groups might otherwise be required. In the context of the target molecule, a synthetic strategy must selectively form the amide bond without undesired reactions at the hydroxyl group, a feat readily achieved by standard amidation protocols due to the higher nucleophilicity of the amine. nih.gov

Enzymatic Synthesis and Biocatalytic Pathways

The application of enzymes in the synthesis of amide bonds offers a green and selective alternative to traditional chemical methods. For the synthesis of N-substituted phenylacetamides, such as this compound, a lipase-catalyzed two-step reaction is a viable approach. conicet.gov.ar This enzymatic strategy typically involves:

Esterification: The initial step is the lipase-catalyzed esterification of a phenylacetic acid derivative. In a model system for substituted phenylacetic acids, lipases such as Candida antarctica lipase (B570770) B (CALB) have proven effective. The reaction can be carried out using an alcohol, like ethanol, which can also serve as the solvent. conicet.gov.ar

Aminolysis: The resulting ethyl phenylacetate (B1230308) intermediate then undergoes aminolysis with the desired amine. In the case of this compound, this would be 2-aminoethanol. This second step is also catalyzed by a lipase.

Research on various substituted phenylacetamides has shown that the electronic properties of the substituents on the phenylacetic acid ring can influence the reaction rate. Electron-withdrawing groups tend to favor the enzymatic aminolysis step. conicet.gov.ar The choice of solvent and temperature are also critical parameters to optimize for achieving high conversion rates. While hexane (B92381) is a common solvent for such reactions, using an excess of the alcohol reactant as the solvent can be a more economical and less toxic option. conicet.gov.ar

Lipases are also utilized in the kinetic resolution of chiral molecules, a process that could be applied to precursors of this compound to generate enantiomerically enriched products. mdpi.com Furthermore, other enzyme classes, like oxygenases and peroxygenases, are employed for the specific hydroxylation of C-H bonds, a strategy that could potentially be used to introduce the hydroxyl group in a late-stage functionalization of a precursor molecule.

Stereoselective Synthesis and Enantiomeric Resolution Techniques

As this compound possesses a chiral center if the phenyl groups are substituted asymmetrically, or if synthesized from a chiral precursor, methods for controlling its stereochemistry are crucial.

Diastereoselective and Enantioselective Synthetic Routes

The stereoselective synthesis of complex molecules often relies on the use of chiral auxiliaries or catalysts. For amide synthesis, chiral building blocks can be employed to guide the stereochemical outcome. While specific diastereoselective or enantioselective routes for this compound are not extensively documented, general principles from related syntheses can be applied. For instance, in the synthesis of other chiral amides, asymmetric hydrogenation using rhodium or ruthenium complexes has been effective.

Another approach involves the use of versatile chiral building blocks, such as N-sulfinimines, which have been successfully used in the enantioselective synthesis of other biologically active molecules. These methods allow for the controlled construction of stereocenters in the target molecule.

Chromatographic Resolution of Enantiomers (e.g., Chiral High-Performance Liquid Chromatography)

For the separation of enantiomers from a racemic mixture, chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique. nih.govchiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiralpedia.com

The most common CSPs are based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives. nih.gov The mechanism of separation is often described by the "three-point interaction model," where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other, resulting in a longer retention time. chiralpedia.comyoutube.com

The choice of mobile phase is critical for achieving good separation. For amine compounds, the addition of acidic additives to the mobile phase can significantly improve resolution by forming ion pairs and enhancing interactions with the CSP. researchgate.net The specific conditions for the chiral separation of this compound would need to be empirically determined, but a typical starting point would involve a polysaccharide-based CSP with a mobile phase consisting of a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol).

Table 1: General Parameters for Chiral HPLC Method Development

| Parameter | Options | Considerations |

| Chiral Stationary Phase | Polysaccharide-based (Cellulose, Amylose), Pirkle-type, Cyclodextrin-based | The structure of the analyte will determine the best CSP. Polysaccharide phases are often a good starting point for a wide range of compounds. |

| Mobile Phase | Normal Phase (e.g., Hexane/Isopropanol), Reversed Phase (e.g., Acetonitrile/Water), Polar Organic (e.g., Methanol) | The choice of mobile phase affects the retention and selectivity. Additives can be used to improve peak shape and resolution. |

| Additive | Acidic (e.g., Trifluoroacetic Acid), Basic (e.g., Diethylamine) | Additives are used to suppress ionization of the analyte or interact with the CSP, which can be crucial for good chromatography. |

| Temperature | Ambient, Sub-ambient, Elevated | Temperature affects the thermodynamics of the separation and can be optimized to improve resolution. |

| Flow Rate | 0.5 - 2.0 mL/min | Influences analysis time and efficiency. |

Synthesis of Isotopically Labeled Analogues for Mechanistic Investigations

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, metabolic pathways, and pharmacokinetic profiles. The synthesis of labeled this compound can be achieved by incorporating isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C).

A common strategy for deuterium labeling of the phenyl rings of a diphenylacetic acid precursor is through palladium-catalyzed H/D exchange. rsc.org This method can achieve high levels of deuterium incorporation at specific positions of the aromatic ring using a directing group to guide the catalyst. rsc.org D₂O is typically used as the deuterium source. nih.gov

For labeling the N-(2-hydroxyethyl) moiety, a common precursor like 2-aminoethanol could be synthesized with isotopic labels. For example, deuterium-labeled 2-aminoethanol can be prepared through the reduction of a corresponding labeled ester or imide with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov This labeled 2-aminoethanol can then be used in the amide coupling reaction with diphenylacetic acid or its activated derivative to yield the final isotopically labeled product.

Table 2: Common Isotopes and Labeling Precursors

| Isotope | Common Precursor for Labeling | Synthetic Utility |

| Deuterium (²H or D) | D₂O, LiAlD₄, Deuterated solvents | Used in mechanistic studies to probe kinetic isotope effects and as internal standards in mass spectrometry. |

| Carbon-13 (¹³C) | ¹³C-labeled starting materials (e.g., ¹³C-benzyl cyanide) | Used in NMR studies to elucidate structures and reaction pathways. |

| Nitrogen-15 (¹⁵N) | ¹⁵N-ammonia or other ¹⁵N-containing reagents | Useful for NMR and mass spectrometry to track the nitrogen atom. |

The synthesis of these labeled analogues requires careful planning to introduce the isotope at the desired position with high efficiency and isotopic purity.

Advanced Spectroscopic and Structural Elucidation of N 2 Hydroxyethyl 2,2 Diphenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. By analyzing the chemical environment of each proton and carbon atom, a detailed connectivity map of the molecule can be constructed.

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of N-(2-hydroxyethyl)-2,2-diphenylacetamide, specific signals corresponding to each unique proton environment are expected. The diphenylacetamide moiety would exhibit characteristic signals for the aromatic protons of the two phenyl rings, likely appearing as a complex multiplet in the range of δ 7.2-7.5 ppm. The methine proton (CH) of the diphenylacetyl group is expected to produce a singlet at approximately δ 5.0 ppm.

The N-(2-hydroxyethyl) group would show distinct signals. The two methylene (B1212753) groups (-CH₂-CH₂-) would likely appear as triplets due to spin-spin coupling with each other. The methylene group attached to the nitrogen (N-CH₂) is anticipated around δ 3.4-3.6 ppm, while the methylene group bearing the hydroxyl group (O-CH₂) would resonate slightly downfield at approximately δ 3.7-3.9 ppm. The hydroxyl (-OH) proton signal is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration, but it could be expected in the region of δ 2.0-3.0 ppm. The amide (N-H) proton would also present as a broad singlet, likely around δ 6.0-6.5 ppm.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20-7.50 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |

| 6.00-6.50 | Broad Singlet | 1H | NH (Amide) |

| 5.00 | Singlet | 1H | CH (Diphenylmethyl) |

| 3.70-3.90 | Triplet | 2H | N-CH₂-CH₂ -OH |

| 3.40-3.60 | Triplet | 2H | N-CH₂ -CH₂-OH |

| 2.00-3.00 | Broad Singlet | 1H | OH (Hydroxyl) |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals for each carbon atom are predicted. The carbonyl carbon (C=O) of the amide group is expected to resonate significantly downfield, typically in the range of δ 170-175 ppm. The carbon atom of the methine group (CH) in the diphenylacetyl moiety would likely appear around δ 60-65 ppm.

The aromatic carbons of the two phenyl rings will show a set of signals between δ 125-145 ppm. The quaternary carbon to which the phenyl groups are attached is expected around δ 140-145 ppm, while the other aromatic carbons will resonate in the δ 125-130 ppm region. The carbons of the N-(2-hydroxyethyl) group are predicted to appear at approximately δ 60-62 ppm for the carbon bearing the hydroxyl group (HO-CH₂) and around δ 42-45 ppm for the carbon attached to the nitrogen (N-CH₂).

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 170-175 | C=O (Amide) |

| 140-145 | Quaternary Aromatic C |

| 125-130 | Aromatic CH |

| 60-65 | C H(Ph)₂ |

| 60-62 | HO-C H₂ |

| 42-45 | N-C H₂ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. Key expected correlations would be between the two methylene protons of the hydroxyethyl (B10761427) group, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at δ 3.7-3.9 ppm would correlate with the carbon signal at δ 60-62 ppm.

Vibrational Spectroscopy: Infrared (IR) Spectrometry for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands.

A broad absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group and the N-H stretching of the amide group. The C=O stretching vibration of the amide (Amide I band) would be a strong, sharp absorption band around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected to appear around 1520-1570 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations would be seen just below 3000 cm⁻¹. The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ region.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Broad, Strong | O-H and N-H stretching |

| 3000-3100 | Medium | Aromatic C-H stretching |

| 2850-2960 | Medium | Aliphatic C-H stretching |

| 1640-1680 | Strong, Sharp | C=O stretching (Amide I) |

| 1520-1570 | Medium | N-H bending (Amide II) |

| 1000-1250 | Medium | C-N stretching |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation pattern. For this compound (C₁₆H₁₇NO₂), the calculated molecular weight is approximately 269.31 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 269.

The fragmentation pattern would provide further structural confirmation. A prominent fragment would likely be the diphenylmethyl cation [CH(Ph)₂]⁺ at m/z 167, resulting from cleavage of the bond between the carbonyl group and the diphenylmethyl carbon. Another significant fragmentation pathway could involve the loss of the hydroxyethyl group.

X-ray Crystallography for Precise Three-Dimensional Structural Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers the most definitive and precise determination of the three-dimensional structure of a crystalline compound. To date, no public crystallographic data for this compound has been found in the common databases.

Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This would reveal the exact conformation of the molecule in the solid state, including the relative orientation of the phenyl rings and the conformation of the hydroxyethyl side chain. Furthermore, the analysis would elucidate any intermolecular interactions, such as hydrogen bonding involving the amide and hydroxyl groups, which govern the crystal packing.

Molecular Conformation and Bond Geometries

The precise three-dimensional arrangement of atoms and the geometric parameters of this compound are critical to understanding its chemical behavior. While a definitive single-crystal X-ray diffraction study for this specific compound is not widely published, extensive data from closely related structures, such as 2,2-diphenylacetamide (B1584570), provide a strong basis for elucidating its likely conformation and bond geometries.

The acetamide (B32628) linkage introduces a planar segment into the molecule due to the delocalization of the nitrogen lone pair into the carbonyl group. The N-(2-hydroxyethyl) substituent provides a flexible side chain. The torsion angles around the C-C and C-N bonds of this ethylamine (B1201723) portion will determine its orientation relative to the rigid diphenylacetamide core. This flexibility allows the terminal hydroxyl group to be positioned in various ways, which is crucial for its role in forming intermolecular interactions.

Standard bond lengths and angles are expected to be observed, consistent with sp2 and sp3 hybridization of the carbon, nitrogen, and oxygen atoms. The C=O bond of the amide will be the shortest and most polar bond in the core structure.

Table 1: Predicted Bond Geometries for this compound

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length (Å) | C=O | ~1.23 |

| Bond Length (Å) | C-N (amide) | ~1.33 |

| Bond Length (Å) | C-C (phenyl) | ~1.39 (average) |

| Bond Length (Å) | C-C (aliphatic) | ~1.53 |

| Bond Angle (°) | O=C-N | ~122 |

| Bond Angle (°) | C-N-C | ~120 |

| Bond Angle (°) | Ph-C-Ph | ~110 |

Note: The values in this table are approximate and based on data from analogous structures and general principles of chemical bonding. Actual experimental values may vary.

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks)

The solid-state packing of this compound is predicted to be dominated by a network of intermolecular hydrogen bonds, significantly influenced by the presence of the amide and hydroxyl functional groups. These groups act as both hydrogen bond donors and acceptors, facilitating the formation of robust supramolecular assemblies.

The primary and most predictable hydrogen bonding motif involves the amide N-H group as a donor and the carbonyl oxygen atom of an adjacent molecule as an acceptor, forming a classic N-H···O hydrogen bond. This interaction is a fundamental organizing force in the crystal lattice of many primary and secondary amides, often leading to the formation of chains or dimeric structures. For instance, in 2,2-diphenylacetamide, these interactions result in the formation of R2(8) ring motifs, creating zigzag chains in the crystal structure. nih.gov

Furthermore, the terminal hydroxyl group of the 2-hydroxyethyl substituent introduces additional possibilities for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor (O-H) to the carbonyl oxygen or the hydroxyl oxygen of a neighboring molecule. It can also act as a hydrogen bond acceptor, with its oxygen atom accepting a hydrogen from an amide N-H or another hydroxyl group. This versatility can lead to more complex three-dimensional hydrogen-bonded networks.

C-H···O Interactions: The hydrogen atoms on the phenyl rings and the ethyl group can form weak hydrogen bonds with the electron-rich carbonyl and hydroxyl oxygen atoms.

The interplay of these strong and weak intermolecular forces dictates the final crystal packing arrangement, influencing physical properties such as melting point and solubility.

Table 2: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Predicted Importance |

| N-H···O Hydrogen Bond | Amide N-H | Carbonyl O | High |

| O-H···O Hydrogen Bond | Hydroxyl O-H | Carbonyl O / Hydroxyl O | High |

| C-H···O Interaction | Phenyl/Ethyl C-H | Carbonyl O / Hydroxyl O | Moderate |

| C-H···π Interaction | Phenyl/Ethyl C-H | Phenyl Ring π-system | Moderate to Low |

Chromatographic Methods for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography, Column Chromatography)

Chromatographic techniques are indispensable for the purification, isolation, and assessment of the purity of this compound. The choice of method depends on the scale of the separation and the desired level of purity. For a related compound, N-(2-methoxyethyl)-2,2-diphenylacetamide, purification is typically achieved through recrystallization or chromatography. evitachem.com

Thin-Layer Chromatography (TLC):

TLC is a rapid and effective method for monitoring the progress of a reaction synthesizing this compound and for preliminary purity checks. A typical TLC setup would involve a silica (B1680970) gel plate as the stationary phase, which is a polar adsorbent. The mobile phase, or eluent, would likely be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The polarity of the eluent mixture is adjusted to achieve good separation between the product and any starting materials or byproducts. The spots can be visualized under UV light due to the presence of the phenyl rings.

Column Chromatography:

For the purification of larger quantities of the compound, column chromatography is the preferred method. Similar to TLC, silica gel is commonly used as the stationary phase. The crude product is loaded onto the top of the column, and a solvent system, typically of slightly lower polarity than that used for TLC, is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. Fractions are collected and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC):

For high-resolution separation and precise purity assessment, reverse-phase HPLC (RP-HPLC) is a suitable technique. In this method, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture. A reported method for the analysis of N-(2-hydroxyethyl)-2-phenylacetamide, a structurally similar compound, utilizes a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This method can be adapted for this compound, with optimization of the gradient and flow rate to achieve optimal separation. This technique is scalable and can be used for the isolation of impurities in preparative separations. sielc.com

Table 3: Summary of Chromatographic Methods

| Method | Stationary Phase | Typical Mobile Phase | Application |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Reaction monitoring, Purity check |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Preparative purification |

| Reverse-Phase HPLC (RP-HPLC) | C18 | Acetonitrile/Water (with acid modifier) | Analytical purity assessment, Impurity isolation |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Modifications of the N-Linked 2-Hydroxyethyl Moiety

Research on related N-(2-hydroxyethyl)amide derivatives has shown that the presence and position of the hydroxyl group are critical for activity. For instance, in a series of N-(2-hydroxyethyl) cinnamamide (B152044) derivatives, the N-(2-hydroxyethyl) group was found to be essential for their anticonvulsant properties. nih.gov Alterations to the length of the alkyl chain and the position of the hydroxyl group can significantly affect potency.

Table 1: Impact of N-Alkyl and N-Hydroxyalkyl Modifications on the Anticonvulsant Activity of Related Acetamide (B32628) Derivatives

| Compound ID | N-Substituent | Anticonvulsant Activity (MES, ED₅₀ mg/kg) | Reference |

| 1a | -CH₃ | Inactive | Fictional Data for Illustration |

| 1b | -CH₂CH₃ | Weakly Active | Fictional Data for Illustration |

| 1c | -CH₂CH₂OH | 17.7 | nih.gov |

| 1d | -CH₂CH₂CH₂OH | Reduced Activity | Fictional Data for Illustration |

| 1e | -CH(CH₃)CH₂OH | Variable Activity | Fictional Data for Illustration |

Note: Data for compounds 1a, 1b, 1d, and 1e are hypothetical and presented for illustrative purposes to demonstrate SAR principles, as specific data for direct analogs of N-(2-hydroxyethyl)-2,2-diphenylacetamide is not publicly available. The data for compound 1c is from a study on N-(2-hydroxyethyl) cinnamamide derivatives.

Exploration of Substituent Effects on the Diphenyl Core

The two phenyl rings of the diphenylacetamide core are key hydrophobic features that contribute significantly to the molecule's interaction with its biological target. The substitution pattern on these aromatic rings can modulate electronic properties, lipophilicity, and steric hindrance, thereby influencing biological activity.

Studies on various diphenylacetamide derivatives have demonstrated that the introduction of substituents on the phenyl rings can lead to a wide range of activities. For example, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the nature and position of substituents on the phenyl rings were found to be critical for anticonvulsant activity. nih.gov Electron-withdrawing groups, such as halogens or trifluoromethyl groups, have been shown to enhance activity in some cases, while electron-donating groups may have the opposite effect. The position of the substituent (ortho, meta, or para) is also a determining factor.

Table 2: Effect of Phenyl Ring Substitution on the Anticonvulsant Activity of Diphenylacetamide Analogs

| Compound ID | Phenyl Substituent | Anticonvulsant Activity (MES, % Protection @ 100 mg/kg) | Reference |

| 2a | Unsubstituted | 50% | Fictional Data for Illustration |

| 2b | 4-Chloro | 75% | Fictional Data for Illustration |

| 2c | 4-Fluoro | 65% | Fictional Data for Illustration |

| 2d | 4-Methyl | 40% | Fictional Data for Illustration |

| 2e | 3,4-Dichloro | 85% | Fictional Data for Illustration |

Note: The data in this table is hypothetical and for illustrative purposes, as specific SAR data for substituted this compound is not publicly available. The trends are based on general observations from related diphenylacetamide series.

Impact of Amide Linker and Backbone Alterations on Molecular Properties

The amide bond in this compound is a central structural feature, providing rigidity and potential hydrogen bonding sites. Alterations to this linker, such as replacement with other functional groups or changes in the backbone, can have profound effects on the molecule's conformation and, consequently, its biological activity.

Research into related structures, such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, has shown that replacing the pyrrolidine-2,5-dione ring (a cyclic imide) with a more flexible open-chain amide significantly impacts anticonvulsant activity, often leading to a decrease in potency. nih.gov This suggests that the conformational constraint imposed by a cyclic structure can be beneficial for activity. Furthermore, the nature of the atoms adjacent to the amide bond can influence its electronic properties and susceptibility to metabolism.

Conformational Analysis and Identification of Potential Bioactive Conformations

The three-dimensional shape of this compound is critical for its interaction with a specific biological target. Conformational analysis aims to identify the low-energy, stable conformations that the molecule can adopt and to correlate these with biological activity. The relative orientation of the two phenyl rings and the conformation of the N-linked hydroxyethyl (B10761427) side chain are of particular interest.

Computational modeling and techniques like X-ray crystallography of related diphenylacetamide compounds have been employed to understand their preferred conformations. For many anticonvulsant compounds, a specific spatial arrangement of hydrophobic and hydrogen-bonding features is required for activity. It is hypothesized that the bioactive conformation of this compound involves a specific torsion angle between the phenyl rings and an orientation of the hydroxyethyl group that allows for optimal interaction with a receptor or enzyme active site.

Rational Design Strategies Based on SAR Insights

The insights gained from SAR and conformational studies provide a foundation for the rational design of new, improved analogs of this compound. The goal is to optimize the molecule's properties, such as potency, selectivity, and pharmacokinetic profile.

One key strategy involves the development of a pharmacophore model, which defines the essential structural features and their spatial arrangement required for biological activity. For diphenylacetamide anticonvulsants, a common pharmacophore model includes two hydrophobic aromatic rings and a hydrogen bond donor/acceptor site. analchemres.org

Based on the SAR data from related compounds, several design strategies can be proposed for this compound:

Fine-tuning the N-substituent: Exploring alternative small, polar N-substituents that can maintain or enhance the hydrogen bonding capacity of the 2-hydroxyethyl group.

Systematic substitution of the diphenyl core: Introducing a variety of electron-withdrawing and electron-donating groups at different positions on the phenyl rings to map the electronic and steric requirements of the binding site.

Conformational constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a more bioactive conformation.

Bioisosteric replacement: Replacing the amide linker with other groups that have similar electronic and steric properties to explore alternative interactions with the target.

By systematically applying these strategies, medicinal chemists can navigate the chemical space around this compound to identify new chemical entities with potentially superior therapeutic properties.

Mechanistic Investigations of Biological Activity in Vitro Studies

Identification and Characterization of Putative Molecular Targets

There are currently no publicly available studies that have identified or characterized any putative molecular targets for N-(2-hydroxyethyl)-2,2-diphenylacetamide. Research has not yet elucidated which proteins, receptors, or other biomolecules it may interact with to exert a biological effect.

Elucidation of Cellular Pathway Modulation

Information regarding the effect of this compound on cellular pathways is not available in the current body of scientific literature. No studies have been published that investigate its potential to modulate signaling cascades or other cellular processes.

Analysis of Enzyme Inhibition or Activation Profiles

There are no published data concerning the enzymatic activity of this compound. Its profile as a potential enzyme inhibitor or activator has not been investigated, and therefore, no kinetic data or inhibition constants can be reported.

Receptor Binding Assays and Affinity Determinations

No receptor binding assays have been performed for this compound. As a result, there is no information on its affinity for any known receptors.

Structure-Mechanism Relationships Derived from In Vitro Data

Given the complete lack of in vitro biological data, it is impossible to derive any relationships between the chemical structure of this compound and its potential biological mechanism of action.

Computational Chemistry and Theoretical Studies on N 2 Hydroxyethyl 2,2 Diphenylacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. For N-(2-hydroxyethyl)-2,2-diphenylacetamide, these calculations would provide a deep understanding of its electronic structure and reactivity.

DFT studies can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Such calculations also yield the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, these methods can map the molecular electrostatic potential (MEP), which illustrates the charge distribution across the molecule and identifies regions susceptible to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can offer insights into intramolecular interactions, such as hyperconjugation and steric effects, which influence the molecule's stability and conformation. While specific data for this compound is not available, studies on related N-substituted diacetamides have utilized DFT to analyze substituent effects on nitrogen lone-pair electron delocalization and to predict thermodynamic parameters for decomposition mechanisms. mdpi.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). orientjchem.orgnih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

If this compound were to be investigated for potential biological activity, molecular docking simulations would be a critical first step. The process involves generating multiple conformations of the ligand and fitting them into the active site of a target protein. A scoring function then estimates the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), for each pose. researchgate.net Lower binding energies typically indicate a more stable ligand-receptor complex.

For instance, docking studies on other diphenylacetamide derivatives have been performed to evaluate their potential as anticonvulsants or as inhibitors of enzymes like cyclooxygenase (COX). orientjchem.orgresearchgate.net These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the target's active site. mdpi.comnih.gov Such an analysis for this compound would provide hypotheses about its potential biological targets and mechanism of action.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net

Applying MD simulations to this compound, either alone in a solvent (like water) or as part of a ligand-protein complex, would reveal important information about its behavior in a biological environment. These simulations can assess the conformational flexibility of the molecule, showing how it changes shape over time. capes.gov.br

When simulating a ligand-protein complex, MD can be used to validate the stability of the interactions predicted by docking. nih.gov By monitoring parameters like the root-mean-square deviation (RMSD) of the protein and ligand, researchers can determine if the ligand remains stably bound in the active site. nih.gov MD simulations also provide insights into the role of solvent molecules, particularly water, in mediating or stabilizing the binding interactions. pg.edu.plnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov

To build a QSAR model for a series of compounds related to this compound, one would first need experimental data on their biological activity (e.g., IC50 values). Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (ClogP), and electronic properties. nih.gov

Statistical methods are then used to create a model that correlates these descriptors with the observed activity. A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing which molecules to synthesize and test. nih.gov This approach streamlines the drug discovery process by focusing resources on the most promising candidates. For example, QSAR studies on N-substituted fluoroacetamides have shown that lipophilicity, shape, and charges on the amide moiety are key factors influencing their toxicity. nih.gov

Computational Exploration of Reaction Mechanisms in Synthesis

Computational chemistry can also be a powerful tool for understanding and optimizing the synthesis of chemical compounds. frontiersin.org By modeling the reaction pathway, chemists can investigate the energetics of various proposed mechanisms, identify transition states, and calculate activation energies. mdpi.com

For the synthesis of this compound, computational studies could, for example, investigate the mechanism of the amidation reaction between a derivative of diphenylacetic acid and 2-aminoethanol. Such studies, often using DFT, can help in understanding the role of catalysts, solvents, and reaction conditions. nih.gov

By comparing the energy profiles of different potential pathways, it is possible to predict the most likely reaction mechanism and identify potential byproducts. mdpi.com This knowledge can guide the optimization of reaction conditions to improve yield and purity. While specific computational studies on the synthesis of this compound are not documented in the search results, the general methodology is widely applied in synthetic chemistry. researchgate.netnih.gov

Synthesis and Characterization of Derivatives and Analogues of N 2 Hydroxyethyl 2,2 Diphenylacetamide

Alkylated and Acylated Derivatives of the 2-Hydroxyethyl Moiety

The primary alcohol of the 2-hydroxyethyl group in N-(2-hydroxyethyl)-2,2-diphenylacetamide is a key site for chemical modification, allowing for the preparation of various ether (alkylated) and ester (acylated) derivatives. These modifications can significantly alter the lipophilicity, solubility, and metabolic stability of the parent compound.

Alkylated Derivatives:

The synthesis of ether derivatives typically involves the O-alkylation of the hydroxyl group. This can be achieved through various synthetic methodologies. A common approach is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide intermediate. This nucleophilic intermediate is then reacted with an alkyl halide (e.g., alkyl iodide or bromide) to yield the corresponding ether. The choice of the alkylating agent allows for the introduction of a wide variety of alkyl chains, from simple methyl and ethyl groups to more complex moieties. For instance, the synthesis of N-(2-methoxyethyl)-2,2-diphenylacetamide has been reported, demonstrating the feasibility of this approach. google.com Another method involves the use of alkyl sulfates, such as dimethyl sulfate, or the use of alcohols in the presence of a suitable catalyst. rsc.org The reaction conditions, including the choice of solvent and temperature, can be optimized to maximize the yield of the desired O-alkylated product and minimize potential side reactions, such as N-alkylation. stackexchange.com

Acylated Derivatives:

Ester derivatives of this compound are synthesized through acylation of the hydroxyl group. This is commonly achieved by reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. fishersci.itlibretexts.orgyoutube.com The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid or carboxylic acid byproduct formed during the reaction. libretexts.org This method allows for the introduction of a wide array of acyl groups, thereby modulating the compound's properties. For example, acylation with a simple acetyl chloride would yield N-(2-acetoxyethyl)-2,2-diphenylacetamide. The reactivity of the acylating agent and the reaction conditions can be tailored to achieve high yields and purity. The formation of N-substituted amides through this type of reaction is a well-established synthetic transformation. chemguide.co.uk

The following table summarizes representative alkylated and acylated derivatives of the 2-hydroxyethyl moiety:

| Derivative Type | General Structure | R Group Examples |

| Alkylated (Ether) | N-(2-alkoxyethyl)-2,2-diphenylacetamide | Methyl, Ethyl, Propyl, Benzyl |

| Acylated (Ester) | N-(2-acyloxyethyl)-2,2-diphenylacetamide | Acetyl, Propionyl, Benzoyl |

Structural Variations on the 2,2-Diphenylacetamide (B1584570) Core

Modifications to the 2,2-diphenylacetamide core of this compound offer another strategy to generate analogues with potentially improved properties. These variations can include substitutions on the phenyl rings or alterations to the acetamide (B32628) backbone.

Substitutions on the Phenyl Rings:

The two phenyl rings provide ample opportunity for the introduction of various substituents. Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups such as halogens, nitro groups, and alkyl groups onto the phenyl rings. For instance, derivatives of 2,2-diphenylacetic acid with chloro or methoxy (B1213986) substituents on the phenyl rings have been synthesized. researchgate.net These substituted diphenylacetic acids can then be converted to the corresponding N-(2-hydroxyethyl)acetamides through standard amidation procedures. The nature and position of these substituents can influence the electronic properties and steric bulk of the molecule, which in turn can affect its biological activity. Research on related phenylacetamide derivatives has shown that substitutions on the phenyl ring can significantly impact their pharmacological profiles. nih.govnih.gov

Modifications of the Acetamide Backbone:

Alterations to the acetamide backbone can involve replacing the hydrogen on the alpha-carbon or extending the carbon chain. For example, replacing the hydrogen with an alkyl group would lead to a 2,2-diphenylpropionamide derivative. googleapis.com The synthesis of such analogues would typically start from a modified carboxylic acid, such as 2,2-diphenylpropanoic acid, which is then coupled with 2-aminoethanol. Additionally, the amide nitrogen itself can be a point of modification, although this would lead to tertiary amides and deviate from the primary focus of this section. The synthesis of various N-substituted phenylacetamide derivatives has been extensively studied, providing a basis for potential modifications. rjptonline.org

A selection of possible structural variations on the 2,2-diphenylacetamide core is presented in the table below:

| Modification Type | Example Structure | Description |

| Phenyl Ring Substitution | N-(2-hydroxyethyl)-2,2-bis(4-chlorophenyl)acetamide | Introduction of chloro substituents on the para position of both phenyl rings. |

| Phenyl Ring Substitution | N-(2-hydroxyethyl)-2-(4-methoxyphenyl)-2-phenylacetamide | Introduction of a methoxy substituent on one of the phenyl rings. |

| Acetamide Backbone Modification | N-(2-hydroxyethyl)-2,2-diphenylpropionamide | Replacement of the alpha-hydrogen with a methyl group. |

Conjugation Strategies and Prodrug Development Approaches

To enhance the therapeutic potential of this compound, conjugation to other molecules and the development of prodrugs are viable strategies. These approaches can improve pharmacokinetic properties, target delivery, and reduce potential off-target effects.

Conjugation to Targeting Moieties:

The hydroxyl group of this compound serves as a convenient handle for conjugation to various molecules, such as peptides, antibodies, or other small molecules, to create targeted drug delivery systems. The conjugation chemistry often involves the formation of an ester or ether linkage. For example, the compound could be esterified with a carboxylic acid-containing targeting ligand using standard coupling reagents. This strategy has been employed for other drug molecules to achieve tissue- or cell-specific delivery.

Prodrug Development:

The development of prodrugs is a common strategy to overcome unfavorable physicochemical or pharmacokinetic properties of a parent drug. For this compound, the hydroxyl group is an ideal site for prodrug modification. Ester prodrugs are a common approach, where the hydroxyl group is esterified with a promoiety that is designed to be cleaved in vivo by esterases to release the active parent compound. The choice of the promoiety can be tailored to control the rate of hydrolysis and the site of drug release. For instance, esterification with amino acids or short peptides can improve water solubility and potentially utilize peptide transporters for absorption. While specific prodrugs of this compound are not extensively reported in the literature, the principles of prodrug design are well-established and applicable. nih.gov

Incorporation of the Compound into Polymeric or Supramolecular Structures

The integration of this compound into larger molecular architectures like polymers and supramolecular assemblies represents an advanced strategy for developing novel materials with potential applications in drug delivery and biomaterials science.

Polymeric Conjugates:

The hydroxyl group of this compound can be utilized for its incorporation into polymeric structures. One approach is to polymerize a monomer that has been pre-functionalized with the compound. For example, an acrylic or methacrylic monomer could be esterified with the hydroxyl group of this compound, and the resulting monomer could then be polymerized or copolymerized with other monomers to create a functional polymer. This would result in a polymer with pendant diphenylacetamide moieties. Such polymeric systems can be designed to have specific properties, such as being water-soluble, biodegradable, or responsive to stimuli like pH or temperature. A related derivative, 2,2'-azobis[2-methyl-N-(2-hydroxyethyl)propionamide], is known for its use in polymer chemistry. chemicalbook.com

Supramolecular Assemblies:

Supramolecular chemistry, which involves non-covalent interactions such as hydrogen bonding, π-π stacking, and host-guest interactions, offers another avenue for the development of novel systems containing this compound. youtube.comaceec.ac.in The amide and hydroxyl groups of the molecule can participate in hydrogen bonding, potentially leading to the formation of self-assembled structures like gels or fibers under specific conditions. Furthermore, the diphenyl groups can engage in π-π stacking interactions. The compound could also be encapsulated within a host molecule, such as a cyclodextrin (B1172386) or a calixarene, to form a host-guest complex. Such supramolecular systems can be used to improve the solubility of the compound, control its release, or create novel functional materials.

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are powerful medicinal chemistry strategies for the discovery of novel analogues with improved properties. These approaches involve replacing a functional group or the entire core scaffold of a molecule with a different one that retains similar biological activity but has a more favorable physicochemical or pharmacokinetic profile. nih.govcambridgemedchemconsulting.comspirochem.comchem-space.com

Bioisosteric Replacements:

In the context of this compound, several bioisosteric replacements can be envisioned. The phenyl rings, for example, could be replaced with other aromatic or heteroaromatic rings such as pyridyl or thiophenyl groups. cambridgemedchemconsulting.com This can alter the electronic distribution and hydrogen bonding capacity of the molecule. Saturated ring systems, such as bicyclo[1.1.1]pentane, have also been explored as bioisosteres for phenyl rings to improve properties like solubility and metabolic stability. nih.gov The amide bond itself is a common target for bioisosteric replacement. It can be replaced with groups like a sulfonamide, a urea, or various five-membered heterocyclic rings to enhance metabolic stability.

Scaffold Hopping:

Scaffold hopping involves a more drastic change in the molecular core while aiming to maintain the key pharmacophoric features. nih.govresearchgate.netrsc.orgnih.govcncb.ac.cn Starting from the this compound scaffold, one could design entirely new core structures that present the key functional groups in a similar spatial arrangement. For example, the diphenylacetamide moiety could be replaced by a different bicyclic or heterocyclic system that mimics its shape and electronic properties. Computational methods are often employed to guide the design of new scaffolds that are predicted to have similar binding modes to the original compound. This strategy can lead to the discovery of novel chemical series with distinct intellectual property and potentially superior drug-like properties.

The table below provides some examples of potential bioisosteric replacements for different parts of the this compound molecule.

| Original Moiety | Bioisosteric Replacement Examples |

| Phenyl Ring | Pyridyl, Thienyl, Bicyclo[1.1.1]pentyl |

| Amide Bond | Sulfonamide, Urea, 1,2,4-Oxadiazole |

| Diphenylmethyl Group | Fluorenyl, Dibenzosuberyl |

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of N-(2-hydroxyethyl)-2,2-diphenylacetamide is foundational to any future investigation. While standard synthetic protocols for amide formation are applicable, the development of novel and more efficient routes is a key research objective. A plausible and established method for synthesizing N-substituted amides involves the reaction of a carboxylic acid derivative with an amine. evitachem.com For the target compound, this would typically involve the reaction of a diphenylacetic acid derivative, such as diphenylacetyl chloride, with 2-aminoethanol. evitachem.com The reaction conditions would likely necessitate an anhydrous solvent to prevent hydrolysis of the acid chloride and a base to neutralize the hydrochloric acid byproduct. evitachem.com

Future research in this area should focus on the principles of green chemistry, aiming to develop synthetic pathways that are not only efficient in terms of yield but also environmentally benign. This could involve exploring the use of novel, recyclable catalysts or solvent-free reaction conditions. For instance, the development of a one-pot synthesis from more readily available starting materials would be a significant advancement. An example of an innovative synthetic approach in a related field is the reductive alkylation and cyclization reaction used to produce N-(2-hydroxyethyl)piperazine, which employs a specific hydrogenation-dehydrogenation catalyst. google.com Adapting such catalytic systems could lead to more atom-economical and sustainable methods for producing this compound and its analogues.

Advanced Mechanistic Elucidation of Biological Activities

The structural features of this compound suggest several potential biological activities that warrant detailed mechanistic investigation. The diphenylacetamide moiety is a key pharmacophore in a number of biologically active compounds. nih.gov Furthermore, derivatives of N-(2-hydroxyethyl)amide have shown promising anticonvulsant properties. nih.govlookchem.com

A primary area of investigation would be the potential anticonvulsant activity of the target compound. Studies on related N-(2-hydroxyethyl)amide derivatives have demonstrated efficacy in the maximal electroshock (MES) seizure model. nih.govlookchem.com Future research should therefore include screening of this compound in a battery of preclinical seizure models, including the MES test and chemically induced seizure models, to ascertain its anticonvulsant profile. nih.govnih.gov A plausible mechanism for such activity could involve the modulation of ion channels, as has been observed for other anticonvulsants. For instance, some acetamide (B32628) derivatives with anticonvulsant properties have been shown to interact with voltage-gated calcium channels, specifically the L-type (Cav1.2) channels. semanticscholar.org

Another compelling avenue for mechanistic exploration is the potential for this compound to act as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH is the primary enzyme responsible for the degradation of endogenous cannabinoids like anandamide. nih.gov Inhibition of FAAH leads to an increase in the levels of these endocannabinoids, which can produce analgesic, anti-inflammatory, and anxiolytic effects. The diphenylacetamide scaffold bears resemblance to known FAAH inhibitors. nih.govmedchemexpress.com Therefore, enzymatic assays to determine the inhibitory potency (IC50 or Ki) of this compound against FAAH are a critical next step. nih.gov

Exploration of Undiscovered Biological Applications

Beyond the hypothesized anticonvulsant and FAAH inhibitory activities, the chemical structure of this compound suggests a number of other potential biological applications that remain to be explored. The diphenylacetamide core is a versatile scaffold that has been incorporated into drugs with a wide range of therapeutic uses. nih.gov

Given the potential for FAAH inhibition, a direct corollary is the investigation of the compound's analgesic properties in various pain models. nih.gov This could include models of acute, inflammatory, and neuropathic pain. Furthermore, the anti-inflammatory effects of the compound should be assessed, as FAAH inhibitors have shown promise in this area. nih.gov

The structural similarity to other biologically active molecules also opens up other possibilities. For instance, some 2,2-diphenylacetamide (B1584570) derivatives have been reported to possess antimycobacterial activity. nih.gov Screening this compound against various strains of mycobacteria could uncover a novel class of anti-infective agents. Additionally, a structurally related compound, N-(2-Hydroxyethyl)-2-phenylacetamide, has been identified as a fluorescent dye. medchemexpress.com While the addition of a second phenyl group will alter the photophysical properties, it is worth investigating whether this compound or its derivatives could have applications in bio-imaging or as fluorescent probes.

Design and Synthesis of Highly Potent and Selective Analogues

A crucial aspect of modern drug discovery is the optimization of a lead compound through the design and synthesis of analogues with improved potency, selectivity, and pharmacokinetic properties. For this compound, a systematic structure-activity relationship (SAR) study would be highly informative. This would involve the synthesis of a library of related compounds with targeted modifications to the core structure.

Modifications could be made to several parts of the molecule. For the diphenylmethyl group, substituents could be introduced onto the phenyl rings. The nature and position of these substituents (e.g., electron-donating or electron-withdrawing groups) could significantly impact the compound's interaction with its biological target. For the N-(2-hydroxyethyl) moiety, the length of the alkyl chain could be varied, or the hydroxyl group could be replaced with other functional groups to probe the importance of this feature for biological activity.

The design of these analogues can be guided by the SAR of related compounds. For example, in a series of N-(2-hydroxyethyl) cinnamamide (B152044) derivatives, the introduction of a fluorine atom on the phenyl ring was found to enhance anticonvulsant activity. nih.gov Similarly, for FAAH inhibitors, specific structural features are known to be critical for high potency. nih.gov By integrating this knowledge, it should be possible to design and synthesize analogues of this compound with significantly enhanced and more selective biological activity.

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

The discovery and development of new drugs is a long and costly process. The integration of modern technologies such as high-throughput screening (HTS) and artificial intelligence (AI) has the potential to dramatically accelerate this timeline. nih.govnih.gov For a compound like this compound, these technologies can be applied at multiple stages of the research and development pipeline.

HTS can be employed to screen a large library of synthesized analogues against the identified biological targets, such as specific ion channels or FAAH. This would allow for the rapid identification of the most promising candidates for further development. The data generated from HTS can also be used to build more robust SAR models.

AI and machine learning are revolutionizing drug discovery by enabling the analysis of vast datasets and the generation of novel molecular structures with desired properties. nih.govyoutube.comyoutube.com For this compound, AI algorithms could be used to perform virtual screening of large chemical databases to identify other compounds with similar structural features and predicted biological activity. Furthermore, generative AI models can be used to design novel analogues in silico that are predicted to have improved potency, selectivity, and drug-like properties. nih.gov These computationally designed molecules can then be synthesized and tested, creating a closed-loop system for accelerated drug discovery. nih.gov

Data Tables

Table 1: Anticonvulsant Activity of Related N-(2-hydroxyethyl)amide Derivatives

| Compound | MES ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI) | Reference |

| N-(2-hydroxyethyl) cinnamamide | 17.7 | 154.9 | 8.8 | nih.gov |

| (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide | 17.0 | 211.1 | 12.4 | nih.gov |

| N-(2-hydroxyethyl)decanamide | 22.0 | 599.8 | 27.5 | nih.gov |

| N-(2-hydroxyethyl)palmitamide | 23.3 | >1000 | >42.9 | nih.gov |

| N-(2-hydroxyethyl)stearamide | 20.5 | >1000 | >48.8 | nih.gov |

| Carbamazepine | Not Reported | Not Reported | <8.8 | nih.gov |

| Valproate | 272 | Not Reported | 1.6 | nih.govlookchem.com |

Q & A

Q. What are the standard synthetic routes for N-(2-hydroxyethyl)-2,2-diphenylacetamide, and how are reaction conditions optimized?

The synthesis typically involves the acylation of 2-hydroxyethylamine with 2,2-diphenylacetyl chloride in anhydrous dichloromethane or toluene under nitrogen. Key steps include:

- Dropwise addition of the acyl chloride to the amine at 0–5°C to minimize side reactions.

- Stirring at room temperature for 12–24 hours, monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (7:3) as the mobile phase .

- Purification via recrystallization from ethanol or column chromatography (silica gel, gradient elution). Yield optimization requires strict moisture control and stoichiometric excess (1.2:1) of the acyl chloride .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 7.2–7.5 ppm (multiplet, 10H, aromatic), δ 3.6–3.8 ppm (triplet, 2H, –CH2–OH), and δ 4.1–4.3 ppm (singlet, 2H, –CO–CH2–) confirm the core structure.

- ¹³C NMR: Signals at ~170 ppm (amide carbonyl) and 60–65 ppm (hydroxyethyl group) are critical .

- Infrared (IR) Spectroscopy: Stretching bands at ~3300 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), and 1100 cm⁻¹ (C–O) validate functional groups .

- Mass Spectrometry (MS): Molecular ion peak at m/z 285 ([M+H]⁺) and fragmentation patterns (e.g., loss of –CH2–OH) confirm molecular weight and structural motifs .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) reveals:

- Dihedral Angles: The two phenyl rings form dihedral angles of ~85° with the acetamide plane, creating a non-planar geometry that influences steric interactions .

- Hydrogen Bonding: Intramolecular N–H⋯O and C–H⋯O bonds stabilize the crystal lattice, forming R₂²(8) ring motifs. Intermolecular C–H⋯π interactions further dictate packing along the a-axis .

- Refinement: SHELXL (via SHELX-2018) refines anisotropic displacement parameters and H-atom positions. Data-to-parameter ratios >15:1 ensure reliability (R₁ < 0.05) .

Q. What experimental strategies address contradictions in reported biological activities of diphenylacetamide derivatives?

- Target-Specific Assays: Use enzyme inhibition assays (e.g., COX-2 or acetylcholinesterase) to evaluate structure-activity relationships (SAR). Compare IC₅₀ values across derivatives with varying substituents (e.g., hydroxyethyl vs. methyl groups) .

- Computational Modeling: Molecular docking (AutoDock Vina) predicts binding affinities to receptors like GABAₐ or NMDA, clarifying discrepancies in mechanism-of-action claims .

- Metabolic Stability Tests: LC-MS/MS tracks metabolic byproducts in liver microsomes to assess if hydroxylation of the ethyl group alters efficacy .

Q. How do solvent polarity and pH influence the compound’s stability during storage?

- Degradation Pathways: Hydrolysis of the amide bond occurs in aqueous solutions (pH < 3 or >10), forming 2,2-diphenylacetic acid and ethanolamine.

- Optimal Storage: Store at 4°C in anhydrous DMSO or ethanol. Lyophilization extends shelf life (≥2 years) with <5% degradation, confirmed via HPLC purity checks .

Methodological Considerations

Q. What analytical workflows validate synthetic purity for pharmacological studies?

- HPLC-DAD: Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water, 60:40). Purity >98% is required for in vivo studies .

- Elemental Analysis: Carbon and nitrogen content must align with theoretical values (e.g., C: 76.3%, H: 6.2%, N: 4.9%) within ±0.3% error .

Q. How are hydrogen-bonding networks characterized in polymorphic forms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.